1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride
Overview
Description
The compound seems to be related to "Cyclopropanesulfonyl chloride" . Cyclopropanesulfonyl chloride is a type of sulfonyl chloride where the sulfonyl group is attached to a cyclopropane ring .
Synthesis Analysis
While specific synthesis methods for “1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride” are not available, similar compounds are often synthesized through various chemical reactions . For instance, metformin, a similar compound, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Scientific Research Applications
Multicomponent Synthesis
A study by Banfi et al. (2007) developed a short, two-step approach for the synthesis of diazepane or diazocane systems, focusing on 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones through a Ugi multicomponent reaction followed by cyclization. This method showcases the utility of 1-(Cyclopropanesulfonyl)-1,4-diazepane derivatives in convergent multicomponent synthesis processes (Banfi et al., 2007).
Synthesis of 1,4-Diazacycles
Nalikezhathu et al. (2023) described the synthesis of 1,4-diazacycles through diol-diamine coupling, uniquely utilizing a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This process demonstrates the capability of forming piperazines and diazepanes, with the latter generally being challenging to access via catalytic routes. The method tolerates various amines and alcohols, relevant to key medicinal platforms, and includes the synthesis of drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).
Novel Nanosized Catalysts
Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonic acid catalyst for promoting the synthesis of hexahydroquinolines via a one-pot four-component condensation. This research highlights the application of 1-(Cyclopropanesulfonyl)-1,4-diazepane derivatives in developing new catalytic materials that can enhance reaction efficiencies and yields in organic synthesis (Goli-Jolodar et al., 2016).
These studies provide a glimpse into the diverse scientific research applications of 1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride, showcasing its utility in synthetic organic chemistry, catalysis, and the development of novel synthetic methodologies.
Scientific Research Applications of 1-(Cyclopropanesulfonyl)-1,4-diazepane Hydrochloride
1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride is a compound that has been explored in various scientific research contexts. The applications in research primarily focus on its utility in synthetic organic chemistry and its potential biological activities.
Synthetic Applications
1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride has been utilized in the synthesis of complex molecular structures due to its unique chemical properties. For example, it has been involved in the Ugi multicomponent reaction followed by intramolecular nucleophilic substitution to synthesize diazepane systems. This method provides a short, two-step approach to the synthesis of diazepane or diazocane systems with high yields, demonstrating the compound's utility in creating complex nitrogen-containing cycles which are prevalent in many bioactive molecules (Banfi et al., 2007).
Another research application involves the synthesis of 1,4-oxazepanes and 1,4-diazepanes from Garner aldehyde, showcasing the versatility of 1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride in synthesizing seven-membered nitrogen-containing rings. This process involves reductive amination with amino ester hydrochlorides followed by intramolecular cyclization, highlighting the compound's role in facilitating complex synthesis pathways (Das et al., 2010).
Biological Activity Exploration
Research into the biological activities of compounds related to 1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride has also been conducted. Studies have explored the synthesis of 1,4-diazacycles by hydrogen borrowing, utilizing a (pyridyl)phosphine-ligated ruthenium(II) catalyst. This method allows for the synthesis of piperazines and diazepanes, which are important structures in medicinal chemistry due to their presence in a variety of pharmacologically active compounds (Nalikezhathu et al., 2023).
Safety and Hazards
The safety data sheet (SDS) for “Cyclopropanesulfonyl chloride” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-cyclopropylsulfonyl-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.ClH/c11-13(12,8-2-3-8)10-6-1-4-9-5-7-10;/h8-9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMVRDYKNGVYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2CC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-1,4-diazepane hydrochloride | |
CAS RN |
1403952-62-4 | |
Record name | 1-(cyclopropanesulfonyl)-1,4-diazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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